molecular formula C10H20O3 B2767341 2-(3-Ethoxyoxan-4-yl)propan-1-ol CAS No. 2248417-45-8

2-(3-Ethoxyoxan-4-yl)propan-1-ol

Cat. No.: B2767341
CAS No.: 2248417-45-8
M. Wt: 188.267
InChI Key: BCNJBMAOXBKXRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Ethoxyoxan-4-yl)propan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of an ethoxy group attached to an oxane ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxyoxan-4-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxyoxane with propanal in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include the use of advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyoxan-4-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl₂) in the presence of pyridine.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

2-(3-Ethoxyoxan-4-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyoxan-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The presence of the ethoxy group and the oxane ring can influence the compound’s reactivity and binding affinity to different molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Propan-1-ol: A primary alcohol with a similar propanol chain but lacking the ethoxy and oxane groups.

    3-Ethoxyoxane: Contains the ethoxy and oxane groups but lacks the propanol chain.

Uniqueness

2-(3-Ethoxyoxan-4-yl)propan-1-ol is unique due to the combination of the ethoxy group, oxane ring, and propanol chain. This structural arrangement imparts distinct chemical and physical properties to the compound, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

IUPAC Name

2-(3-ethoxyoxan-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-3-13-10-7-12-5-4-9(10)8(2)6-11/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNJBMAOXBKXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCCC1C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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